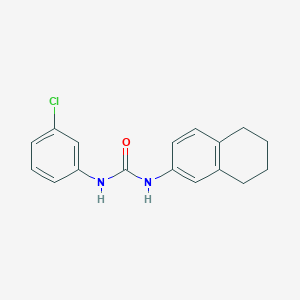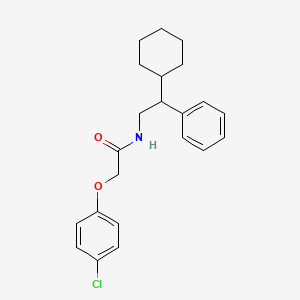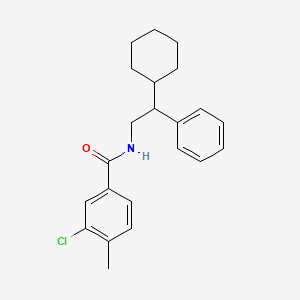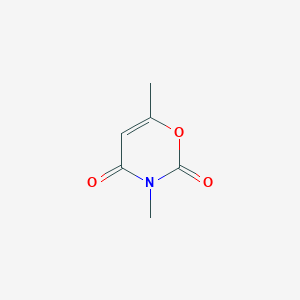![molecular formula C23H26F3NO3 B4327575 N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide
Vue d'ensemble
Description
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide exerts its pharmacological effects by inhibiting the activity of BTK, which is a non-receptor tyrosine kinase that plays a crucial role in B-cell signaling. BTK is activated by the binding of antigen to the B-cell receptor, leading to downstream signaling events that promote cell survival, proliferation, and differentiation. Inhibition of BTK by N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide blocks these signaling events, leading to the suppression of B-cell activation and proliferation. This mechanism of action has been shown to be effective in preclinical models of B-cell lymphomas and autoimmune diseases.
Biochemical and Physiological Effects
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM in enzymatic assays. It has also been shown to inhibit the phosphorylation of downstream signaling molecules, such as PLCγ2 and AKT, in B-cells. In preclinical models of B-cell lymphomas, N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been shown to induce apoptosis and inhibit tumor growth. In preclinical models of autoimmune diseases, N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been shown to reduce inflammation and improve disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer and autoimmune diseases. However, there are also some limitations to its use in lab experiments. For example, N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has low solubility in water, which can make it difficult to prepare solutions for in vitro studies. It also has a relatively short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for the development of N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide as a therapeutic agent. One potential application is in combination therapy with other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, for the treatment of B-cell lymphomas. Another potential application is in the treatment of autoimmune diseases, where N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide may be combined with other immunomodulatory agents to achieve better disease control. Further studies are also needed to determine the optimal dosing schedule and safety profile of N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide in clinical trials.
Applications De Recherche Scientifique
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer and autoimmune diseases. In preclinical studies, it has shown potent inhibitory activity against BTK (Bruton's tyrosine kinase), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of malignant B-cells in several types of B-cell lymphomas, including mantle cell lymphoma, chronic lymphocytic leukemia, and Waldenstrom macroglobulinemia. N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide has also shown promising results in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO3/c1-29-21-15-18(23(24,25)26)9-12-20(21)22(28)27-13-14-30-19-10-7-17(8-11-19)16-5-3-2-4-6-16/h7-12,15-16H,2-6,13-14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWRNJSJSIELCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C(=O)NCCOC2=CC=C(C=C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-(1-adamantyloxy)ethyl]-2-(hexyloxy)benzamide](/img/structure/B4327516.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4327521.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4327532.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)

![3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]adamantane-1-carboxamide](/img/structure/B4327587.png)
![2-[(1-adamantylcarbonyl)amino]-2-methylpropyl (4-tert-butylphenyl)carbamate](/img/structure/B4327600.png)